

Commercial Sources and Analytical Protocols for Nicotinuric Acid Standards

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Compound of Interest

Compound Name: Nicotinuric Acid

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Application Note: This document provides a detailed overview of the commercial sources for **nicotinuric acid** standards and comprehensive protocols for their use in analytical methodologies. **Nicotinuric acid** is the primary metabolite of nicotinic acid (niacin, Vitamin B3) and serves as a crucial biomarker in pharmacokinetic studies and in the assessment of metabolic pathways. Accurate quantification of **nicotinuric acid** is essential for understanding the disposition and effects of nicotinic acid-based therapeutics.

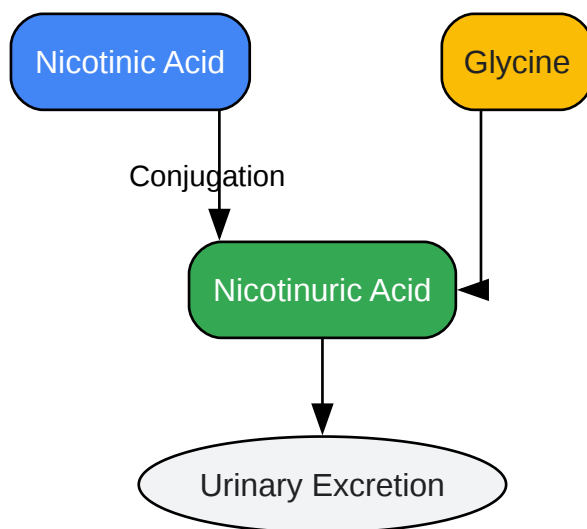
Commercial Sources for Nicotinuric Acid Standards

High-purity **nicotinuric acid** standards are critical for the development and validation of analytical assays. Several reputable suppliers offer these standards for research purposes. The following table summarizes the key information for sourcing **nicotinuric acid**.

Supplier	Product Name	Catalog Number	Purity	Format
Sigma-Aldrich	Nicotinuric acid	N4751	≥98% (titration)	Powder
MedChemExpress	Nicotinuric acid (Standard)	HY-113353R	Not specified	Solid
Blue Tiger Scientific	Nicotinuric Acid (Highly Pure)	B2012744	Not specified	Solid
Thermo Scientific Chemicals	Nicotinuric acid, 98+%	A14899	98+%	Not specified

Metabolic Pathway of Nicotinic Acid to Nicotinuric Acid

Nicotinic acid is metabolized in the body primarily through a conjugation reaction with the amino acid glycine to form **nicotinuric acid**. This biotransformation is a key pathway in the clearance of nicotinic acid.^{[1][2][3]}



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Caption: Metabolic conversion of nicotinic acid to **nicotinuric acid**.

Experimental Protocols

Accurate quantification of **nicotinuric acid** in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). Below are detailed protocols adapted from published methodologies.

Protocol 1: LC-MS/MS for Simultaneous Determination of Niacin and Nicotinuric Acid in Human Plasma

This protocol is adapted from a method for the simultaneous quantification of niacin and its metabolite **nicotinuric acid** in human plasma.^[4]

1. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of nicotinic acid and **nicotinuric acid** at 1 mg/mL in a 50:50 (v/v) methanol-water solution.
- From the stock solutions, prepare a series of standard working solutions by dilution with the same methanol-water mixture.
- Prepare an internal standard (IS) working solution (e.g., 5-fluorouracil at 1000 ng/mL in acetonitrile).
- To prepare calibration standards and QC samples, spike 50 µL of the appropriate working solutions and 50 µL of the IS working solution into 100 µL of drug-free human plasma.
- For plasma calibration standards, typical concentrations may range from 5 to 800 ng/mL for both nicotinic acid and **nicotinuric acid**.^[4]

2. Sample Preparation (Protein Precipitation):

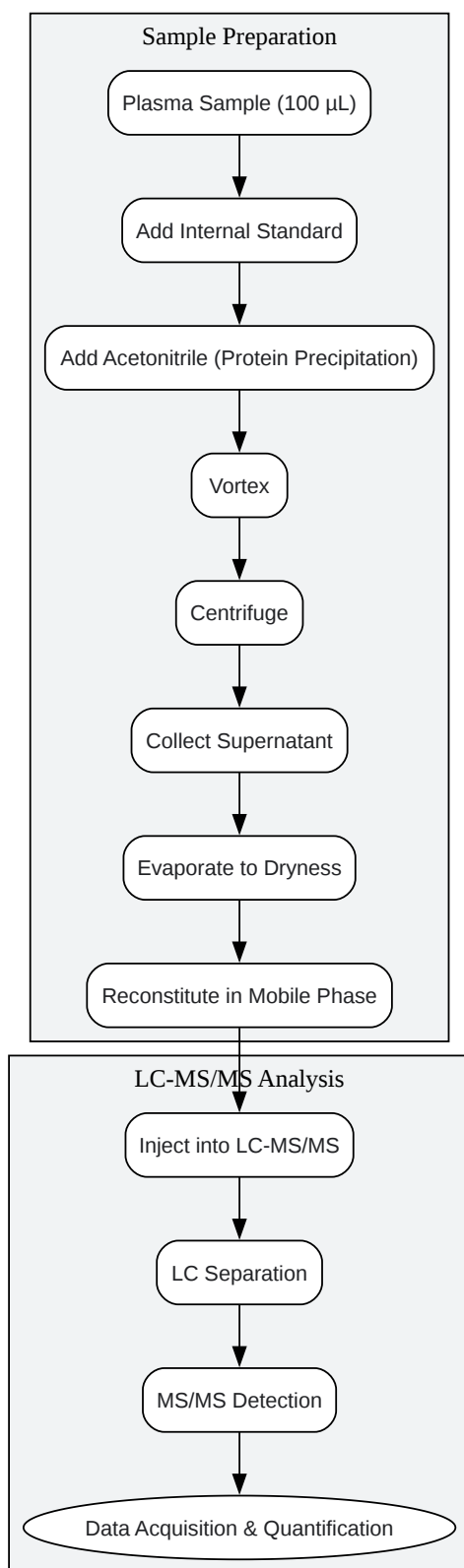
- To a 100 µL aliquot of human plasma (standard, QC, or unknown sample), add 50 µL of the IS working solution and 50 µL of water.
- Add 250 µL of acetonitrile to precipitate the proteins.
- Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 150 µL of the mobile phase and vortex for 30 seconds.

3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)[4]
 - Mobile Phase: Methanol-2 mM ammonium acetate (3:97, v/v)[4]
 - Flow Rate: 1 mL/min (with a 1:1 split)[4]
 - Injection Volume: 40 µL[4]
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for **nicotinuric acid** and the internal standard.

Workflow for LC-MS/MS Analysis of **Nicotinuric Acid**:



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Caption: Workflow for the analysis of **nicotinuric acid** in plasma by LC-MS/MS.

Protocol 2: HPLC Method for Simultaneous Determination of Niacin, Niacinamide, and Nicotinuric Acid in Human Plasma

This protocol is based on a validated HPLC-MS method and can be adapted for HPLC with UV detection if sensitivity requirements are met.^[5]

1. Preparation of Standards:

- Prepare stock solutions of nicotinic acid, nicotinamide, and **nicotinuric acid** at 100 ng/μL in methanol.
- Prepare working solutions by diluting the stock solutions with methanol.
- Prepare an internal standard stock solution (e.g., quinoline-3-carboxylic acid) at 100 ng/μL in methanol.
- Prepare calibration standards by spiking 1 mL of blank plasma with 25 μL of the appropriate working solution to achieve concentrations ranging from 50 to 750 ng/mL.^[5]

2. Sample Preparation (Solid Phase Extraction - SPE):

- To 1 mL of plasma, add the internal standard.
- Add 1 mL of 1% formic acid.
- Condition an Isolute SCX SPE column (500 mg, 3 mL) with 2 mL of methanol and 1 mL of 1% formic acid.
- Load the plasma sample onto the SPE column.
- Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.
- Dry the column under vacuum.
- Elute the analytes.

- Reconstitute the eluate in 30 µL of water for injection.

3. HPLC Analysis:

- Column: Grom Hypersil CPS (250 × 2 mm, 5 µm)[5]
- Mobile Phase: Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v)[5]
- Flow Rate: 0.2 mL/min[5]
- Injection Volume: 3 µL[5]
- Detection: UV absorbance at an appropriate wavelength for **nicotinuric acid** or mass spectrometry.

Summary of Quantitative Data from Cited Protocols

Parameter	Protocol 1 (LC-MS/MS)[4]	Protocol 2 (HPLC-MS)[5]
Matrix	Human Plasma	Human Plasma
Sample Volume	100 µL	1 mL
Internal Standard	5-Fluorouracil	Quinoline-3-carboxylic acid
Calibration Range	5 - 800 ng/mL	50 - 750 ng/mL
Column	Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)	Grom Hypersil CPS (250 × 2 mm, 5 µm)
Mobile Phase	Methanol-2 mM ammonium acetate (3:97, v/v)	Acetonitrile:methanol:water:formic acid (700:190:110:1, v/v/v/v)
Flow Rate	1 mL/min (with 1:1 split)	0.2 mL/min
Injection Volume	40 µL	3 µL
Detection	ESI-MS/MS (Negative Mode)	ESI-MS (Positive Mode)

These protocols provide a robust starting point for researchers developing and validating assays for **nicotinuric acid**. Method optimization may be required based on the specific

instrumentation and analytical requirements of the laboratory.

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